molecular formula C14H13N3 B8481064 Benzimidazole, 2-(6-ethyl-2-pyridyl)- CAS No. 67273-44-3

Benzimidazole, 2-(6-ethyl-2-pyridyl)-

Cat. No. B8481064
CAS RN: 67273-44-3
M. Wt: 223.27 g/mol
InChI Key: HRWCQYQJWVFCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole, 2-(6-ethyl-2-pyridyl)- is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzimidazole, 2-(6-ethyl-2-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 2-(6-ethyl-2-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67273-44-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(6-ethylpyridin-2-yl)-1H-benzimidazole

InChI

InChI=1S/C14H13N3/c1-2-10-6-5-9-13(15-10)14-16-11-7-3-4-8-12(11)17-14/h3-9H,2H2,1H3,(H,16,17)

InChI Key

HRWCQYQJWVFCLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.2 g. of o-phenylenediamine, 3 g. of 6-ethylpicolinic acid and 15 g. of polyphosphoric acid were heated at 160°-180° C. under a nitrogen gas current for 2 hours with stirring. The reaction mixture was diluted with 200 ml. of water and neutralized with sodium carbonate. The resulting precipitate was filtered off, dried, subjected to silica gel column chromatography(developed with 1:1 by volume mixture of benzene and ethyl acetate) and recrystallized from benzene. 3.3 g. of colorless needles of the product (74% of theory) was obtained. M.P. 161°-161.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.